molecular formula C11H13ClO B1582357 4-Chloro-4'-methylbutyrophenone CAS No. 38425-26-2

4-Chloro-4'-methylbutyrophenone

Cat. No.: B1582357
CAS No.: 38425-26-2
M. Wt: 196.67 g/mol
InChI Key: FUHGFUBJUUFMSF-UHFFFAOYSA-N
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Description

4-Chloro-4’-methylbutyrophenone is a chemical compound with the linear formula C11H13ClO . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular formula of 4-Chloro-4’-methylbutyrophenone is C11H13ClO . It has an average mass of 196.673 Da and a monoisotopic mass of 196.065491 Da .


Physical and Chemical Properties Analysis

4-Chloro-4’-methylbutyrophenone has a density of 1.1±0.1 g/cm3 . Its boiling point is 309.7±25.0 °C at 760 mmHg . The compound has a molar refractivity of 55.2±0.3 cm3 . It has 1 hydrogen bond acceptor, 0 hydrogen bond donors, and 4 freely rotating bonds .

Scientific Research Applications

Analytical Chemistry and Substance Characterization

4-Chloro-4'-methylbutyrophenone and related compounds have been the subject of analytical chemistry studies. For example, a study by Armenta et al. (2019) identified and characterized 3',4'-methylenedioxy-2,2-dibromobutyrophenone, a precursor in the synthesis of synthetic cathinones, using various high-performance analytical techniques. This research highlights the importance of advanced analytical methods in identifying and characterizing chemical substances, particularly in the field of forensic science and drug analysis (Armenta, Gil, Ventura, & Esteve-Turrillas, 2019).

Environmental Chemistry and Pollution Treatment

In the field of environmental chemistry, compounds related to this compound have been studied for their role in pollution treatment. Qiao et al. (2021) investigated the electrochemical degradation of 4-chlorophenol, a compound structurally similar to this compound. The study focused on the effects of various operating parameters on degradation efficiency, contributing to the understanding of how these compounds can be effectively removed from the environment (Qiao, Singh, Lo, Jin, Yu, & Wang, 2021).

Biotechnology and Biosynthesis

Research in biotechnology has explored the biosynthesis of compounds structurally related to this compound. Zhou et al. (2016) achieved the biosynthesis of phlorisovalerophenone, a key intermediate in the synthesis of humulone, in Escherichia coli from glucose. This study is significant for its implications in using microorganisms to produce economically important natural products, demonstrating the potential of microbial cell factories in synthesizing complex chemical compounds (Zhou, Zhuang, Bai, Bi, Liu, & Ma, 2016).

Material Science and Extraction Techniques

In material science, research has been conducted on the extraction of metals using compounds related to this compound. Toure et al. (2018) studied the extraction of tantalum and niobium using 4-methylacetophenone, demonstrating the potential of using organic compounds in the selective recovery of valuable metals from waste solutions (Toure, Arrachart, Duhamet, & Pellet-Rostaing, 2018).

Safety and Hazards

4-Chloro-4’-methylbutyrophenone may cause eye and skin irritation. Ingestion may cause gastrointestinal irritation with symptoms such as nausea, vomiting, and diarrhea. Inhalation may cause respiratory tract irritation .

Biochemical Analysis

Biochemical Properties

4-Chloro-4’-methylbutyrophenone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the inhibition or activation of these enzymes, affecting the metabolic pathways they regulate .

Cellular Effects

The effects of 4-Chloro-4’-methylbutyrophenone on cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of genes involved in oxidative stress responses, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, 4-Chloro-4’-methylbutyrophenone exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular functions. For instance, its interaction with cytochrome P450 enzymes can lead to the inhibition of these enzymes, affecting the metabolic processes they regulate.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Chloro-4’-methylbutyrophenone change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to changes in its biochemical activity .

Dosage Effects in Animal Models

The effects of 4-Chloro-4’-methylbutyrophenone vary with different dosages in animal models. At low doses, it may have minimal effects, while at higher doses, it can cause significant changes in cellular function and metabolism. Toxic or adverse effects have been observed at high doses, indicating a threshold beyond which the compound becomes harmful .

Metabolic Pathways

4-Chloro-4’-methylbutyrophenone is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate these pathways, affecting metabolic flux and metabolite levels. For example, its interaction with cytochrome P450 enzymes can alter the metabolism of other substances, leading to changes in metabolite levels .

Transport and Distribution

The transport and distribution of 4-Chloro-4’-methylbutyrophenone within cells and tissues are mediated by specific transporters and binding proteins. These interactions affect its localization and accumulation within different cellular compartments. For instance, it may be transported into the mitochondria, where it can exert its effects on cellular metabolism .

Subcellular Localization

The subcellular localization of 4-Chloro-4’-methylbutyrophenone is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall biochemical activity .

Properties

IUPAC Name

4-chloro-1-(4-methylphenyl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO/c1-9-4-6-10(7-5-9)11(13)3-2-8-12/h4-7H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUHGFUBJUUFMSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70191757
Record name 4-Chloro-4'-methylbutyrophenone
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Molecular Weight

196.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38425-26-2
Record name 4-Chloro-1-(4-methylphenyl)-1-butanone
Source CAS Common Chemistry
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Record name 4-Chloro-4'-methylbutyrophenone
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Record name 38425-26-2
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Record name 4-Chloro-4'-methylbutyrophenone
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Record name 4-chloro-4'-methylbutyrophenone
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Synthesis routes and methods I

Procedure details

Suspend anhydrous AlC13 (156 g, 1.15 mol) in toluene (1500 mL) and cool to 2-4° C. Add, by slow addition, a solution of 4-chlorobutyryl chloride (165.5 g, 1.15 mol) in toluene (300 mL). Stir for 15 minutes and pour into stirring ice-water (2.5L). Stir for 30 hours, decant the toluene and extract the aqueous phase with toluene (700 mL). Combine the organic layers and wash three times with water (1L, 1L, 500 mL). Evaporate the solvent in vacuo to give the title compound as a pale yellow oil (292.3 g, 95%).
Quantity
165.5 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
2.5 L
Type
reactant
Reaction Step Two
Quantity
1500 mL
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
reactant
Reaction Step Four
Yield
95%

Synthesis routes and methods II

Procedure details

suspended anhydrous AlCl3 (156 g, 1.15 mol) in toluene (1500 mL) and cool to 2-4° C. Add, by slow addition, a solution of 4-chlorobutyryl chloride (165.5 g, 1.15 mol) in toluene (300 mL). Stir for 15 minutes and pour into stirring ice-water (2.5L). Stir for 30 hours, decant the toluene and extract the aqueous phase with toluene (700 mL). Combine the organic layers and wash three times with water (1L, 1L. 500 mL). Evaporate the solvent in vacuo to give the title compound as a pale yellow oil (292.3 g, 95%).
Name
Quantity
156 g
Type
reactant
Reaction Step One
Quantity
165.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
2.5 L
Type
reactant
Reaction Step Three
Quantity
1500 mL
Type
reactant
Reaction Step Four
Quantity
300 mL
Type
reactant
Reaction Step Five
Yield
95%

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

53 ml of toluene and 70.5 g of 4-chlorobutyryl chloride are dissolved in 100 ml of dichloromethane, and the solution is added at 10° C. to a suspension of 74 g of aluminium chloride in 200 ml of dichloromethane. The temperature is then allowed to rise for a quarter of an hour and the mixture is treated with ice-cold water. The organic phase is dried over magnesium sulphate and evaporated under vacuum to give 96.9 g of 4'-methyl-4-chlorobutyrophenone in the form of an oil, which is used without further purification for the next step.
Quantity
53 mL
Type
reactant
Reaction Step One
Quantity
70.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
74 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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